molecular formula C11H12O2 B12000569 1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- CAS No. 33982-92-2

1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl-

Cat. No.: B12000569
CAS No.: 33982-92-2
M. Wt: 176.21 g/mol
InChI Key: NHJJSOMKTLLJIX-UHFFFAOYSA-N
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Description

1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is a chemical compound with the molecular formula C11H12O2. It is a derivative of naphthoquinone and is known for its unique structure and properties. This compound is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For example, the oxidation of naphthalene with chromium trioxide can yield naphthoquinone derivatives . Another method involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst .

Industrial Production Methods

In industrial settings, the production of 1,4-naphthoquinone derivatives often involves large-scale oxidation processes. The use of vanadium oxide catalysts in the presence of oxygen is a common method for producing these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where different functional groups replace hydrogen atoms on the naphthoquinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Menadione (2-methyl-1,4-naphthoquinone): Known for its role as a vitamin K precursor.

    Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong biological activities, including antimicrobial and anticancer properties.

    Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and anti-inflammatory effects.

Uniqueness

1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to generate ROS and modulate redox signaling pathways makes it a valuable compound for research in chemistry, biology, and medicine .

Properties

CAS No.

33982-92-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

InChI

InChI=1S/C11H12O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2,4-5,8-9H,3,6H2,1H3

InChI Key

NHJJSOMKTLLJIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)C(=O)C=CC2=O

Origin of Product

United States

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